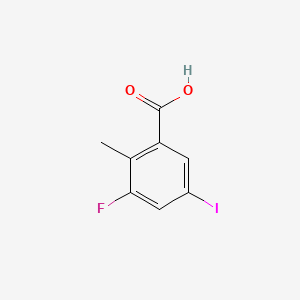

3-Fluoro-5-iodo-2-methylbenzoic acid

CAS No.:

Cat. No.: VC18315661

Molecular Formula: C8H6FIO2

Molecular Weight: 280.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6FIO2 |

|---|---|

| Molecular Weight | 280.03 g/mol |

| IUPAC Name | 3-fluoro-5-iodo-2-methylbenzoic acid |

| Standard InChI | InChI=1S/C8H6FIO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3H,1H3,(H,11,12) |

| Standard InChI Key | VPNWHVJAHLYLON-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1F)I)C(=O)O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s IUPAC name, 3-fluoro-5-iodo-2-methylbenzoic acid, reflects its substitution pattern on the aromatic ring. The carboxylic acid group (-COOH) at position 1 anchors the molecule, while fluorine (F), iodine (I), and methyl (CH) groups occupy positions 3, 5, and 2, respectively . The SMILES notation CC1=C(C=C(C=C1F)I)C(=O)O and InChIKey VPNWHVJAHLYLON-UHFFFAOYSA-N provide unambiguous representations of its structure .

Table 1: Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 280.03 g/mol | |

| XLogP3-AA (Lipophilicity) | 2.6 | |

| Hydrogen Bond Donors | 1 (COOH group) | |

| Hydrogen Bond Acceptors | 3 (COOH, F, I) |

The methyl group at position 2 introduces steric hindrance, potentially influencing reactivity in substitution reactions . The iodine atom’s polarizability may enhance intermolecular interactions in crystal packing or ligand-receptor binding .

Physicochemical Properties

Computed Properties

PubChem’s computational models predict key physicochemical parameters critical for drug-likeness assessments :

Table 2: Computed Physicochemical Properties

| Property | Value |

|---|---|

| Topological Polar Surface Area | 37.3 Ų |

| Rotatable Bond Count | 1 (COOH group) |

| Heavy Atom Count | 12 |

| Complexity | 186 |

The moderate lipophilicity (XLogP3-AA = 2.6) suggests favorable membrane permeability, while the polar surface area indicates potential solubility in polar solvents . The single rotatable bond (carboxylic acid) limits conformational flexibility, which may stabilize interactions in biological targets .

Spectroscopic Characteristics

Synthesis and Production

| Supplier | Location | Purity Grade |

|---|---|---|

| Accela ChemBio Inc. | United States | Research |

| Shanghai Haohong Pharmaceutical | China | Technical |

| Beijing Famozi Pharmaceutical | China | >95% |

These vendors provide the compound for research applications, though bulk pricing and scalability data remain proprietary .

Applications and Research Utility

Pharmaceutical Intermediates

The compound’s halogenated structure aligns with motifs common in kinase inhibitors and antimicrobial agents. Iodoarenes, in particular, serve as precursors in radiopharmaceuticals for iodine-124/131 labeling .

Material Science

Fluorine and iodine’s electronic effects make this derivative a candidate for liquid crystals or organic semiconductors. Patent filings linked via its InChIKey (e.g., WIPO PATENTSCOPE) suggest proprietary applications in specialized materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume